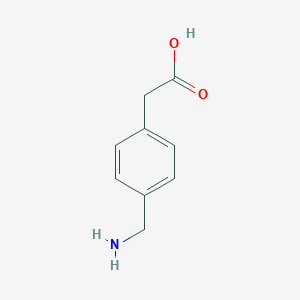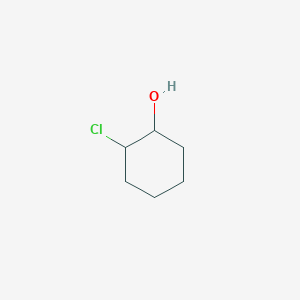![molecular formula C13H10N4O6 B073182 4-[[(2,4-Dinitrophenyl)hydrazinylidene]methyl]benzene-1,3-diol CAS No. 1237-66-7](/img/structure/B73182.png)
4-[[(2,4-Dinitrophenyl)hydrazinylidene]methyl]benzene-1,3-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[[(2,4-Dinitrophenyl)hydrazinylidene]methyl]benzene-1,3-diol, also known as DNPH, is a chemical compound that has been widely used in scientific research for over a century. DNPH is a yellow crystalline powder that is soluble in organic solvents such as ethanol and acetone. It has a molecular formula of C13H10N4O5 and a molecular weight of 306.2 g/mol.
Mécanisme D'action
4-[[(2,4-Dinitrophenyl)hydrazinylidene]methyl]benzene-1,3-diol reacts with carbonyl compounds to form stable hydrazones, which can be easily detected and quantified using various analytical techniques such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS). The reaction between 4-[[(2,4-Dinitrophenyl)hydrazinylidene]methyl]benzene-1,3-diol and carbonyl compounds is highly specific and does not interfere with other functional groups present in the sample.
Effets Biochimiques Et Physiologiques
4-[[(2,4-Dinitrophenyl)hydrazinylidene]methyl]benzene-1,3-diol is not known to have any significant biochemical or physiological effects on living organisms. It is considered to be a relatively safe reagent when handled and used properly in laboratory settings.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 4-[[(2,4-Dinitrophenyl)hydrazinylidene]methyl]benzene-1,3-diol as a reagent for the detection and quantification of carbonyl compounds has several advantages, including high specificity, sensitivity, and reproducibility. 4-[[(2,4-Dinitrophenyl)hydrazinylidene]methyl]benzene-1,3-diol is also relatively inexpensive and easy to use. However, there are some limitations to its use, including the need for specialized equipment and expertise to perform the analysis. In addition, 4-[[(2,4-Dinitrophenyl)hydrazinylidene]methyl]benzene-1,3-diol can react with other functional groups present in the sample, leading to false-positive results.
Orientations Futures
There are several future directions for the use of 4-[[(2,4-Dinitrophenyl)hydrazinylidene]methyl]benzene-1,3-diol in scientific research. One area of interest is the development of new analytical techniques for the detection and quantification of carbonyl compounds using 4-[[(2,4-Dinitrophenyl)hydrazinylidene]methyl]benzene-1,3-diol. Another area of interest is the application of 4-[[(2,4-Dinitrophenyl)hydrazinylidene]methyl]benzene-1,3-diol in the study of oxidative stress and aging-related diseases, as carbonyl compounds are known to be involved in these processes. Finally, the use of 4-[[(2,4-Dinitrophenyl)hydrazinylidene]methyl]benzene-1,3-diol in environmental monitoring and food safety analysis is also an area of potential future research.
Méthodes De Synthèse
4-[[(2,4-Dinitrophenyl)hydrazinylidene]methyl]benzene-1,3-diol can be synthesized through a simple reaction between 2,4-dinitrophenylhydrazine and benzene-1,3-diol. The reaction takes place in the presence of a catalyst, such as sulfuric acid, and produces 4-[[(2,4-Dinitrophenyl)hydrazinylidene]methyl]benzene-1,3-diol as a yellow precipitate. The purity of the synthesized 4-[[(2,4-Dinitrophenyl)hydrazinylidene]methyl]benzene-1,3-diol can be improved through recrystallization from ethanol or acetone.
Applications De Recherche Scientifique
4-[[(2,4-Dinitrophenyl)hydrazinylidene]methyl]benzene-1,3-diol has been widely used in scientific research as a reagent for the detection and quantification of carbonyl compounds. Carbonyl compounds are a class of organic compounds that contain a carbon atom double-bonded to an oxygen atom. They are present in a wide range of natural and synthetic compounds, including aldehydes, ketones, and carboxylic acids.
Propriétés
Numéro CAS |
1237-66-7 |
|---|---|
Nom du produit |
4-[[(2,4-Dinitrophenyl)hydrazinylidene]methyl]benzene-1,3-diol |
Formule moléculaire |
C13H10N4O6 |
Poids moléculaire |
318.24 g/mol |
Nom IUPAC |
4-[[(2,4-dinitrophenyl)hydrazinylidene]methyl]benzene-1,3-diol |
InChI |
InChI=1S/C13H10N4O6/c18-10-3-1-8(13(19)6-10)7-14-15-11-4-2-9(16(20)21)5-12(11)17(22)23/h1-7,15,18-19H |
Clé InChI |
CGIRQHNYEBSMOM-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NN=CC2=C(C=C(C=C2)O)O |
SMILES canonique |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NN=CC2=C(C=C(C=C2)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



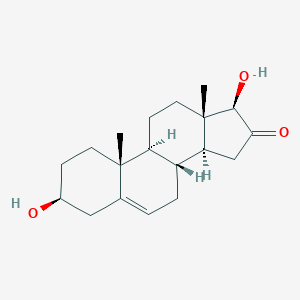
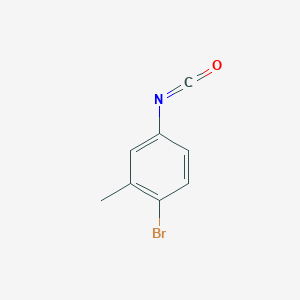
![1-Naphthalenesulfonic acid, 5-[(4-hydroxyphenyl)amino]-8-(phenylamino)-](/img/structure/B73108.png)
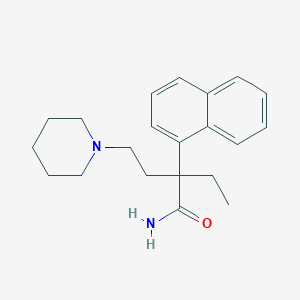




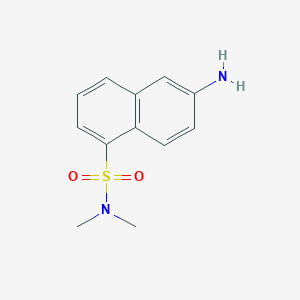
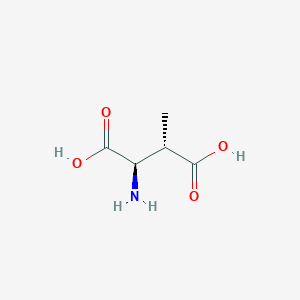
![Methyl 2-[(3-chlorobenzoyl)amino]benzoate](/img/structure/B73128.png)

